GadobutrolMonohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

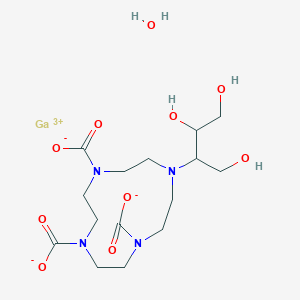

Gadobutrol Monohydrate (C₁₈H₃₃GdN₄O₁₀·H₂O) is a non-ionic, macrocyclic gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance vascular and tissue visualization . With a molecular weight of 622.73 g/mol, it exhibits high thermodynamic stability due to its macrocyclic structure, minimizing gadolinium ion dissociation and reducing the risk of nephrogenic systemic fibrosis (NSF) . Its high relaxivity (r1 = 5.2 L/mmol⁻¹s⁻¹ at 1.5 Tesla) and 1.0 mol/L concentration enable superior contrast enhancement with lower injection volumes compared to conventional 0.5 mol/L agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically includes the following steps:

Formation of the Macrocyclic Ligand: The ligand, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is synthesized through a series of organic reactions.

Complexation with Gadolinium: The ligand is then reacted with gadolinium chloride in the presence of a base to form the gadolinium complex.

Industrial Production Methods: Industrial production of Gadobutrol Monohydrate involves a simplified process that omits the purification of intermediates and uses in-situ complexation. This method enhances yield and reduces production costs .

Chemical Reactions Analysis

Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Reagents: Gadolinium chloride, macrocyclic ligand, base (e.g., sodium hydroxide).

Conditions: Aqueous solution, controlled temperature, and pH.

Major Products: The primary product of these reactions is the gadolinium complex, Gadobutrol Monohydrate, which is used as a contrast agent in MRI .

Scientific Research Applications

Gadobutrol monohydrate is a highly effective contrast agent widely utilized in magnetic resonance imaging (MRI) to enhance the clarity of diagnostic images . It is a gadolinium-based MRI contrast agent (GBCA) . Gadobutrol is marketed under various names, including Gadovist, Gadavist, and PixxoScan . It is approved for use in Canada and the United States .

Medical Imaging Applications

Gadobutrol monohydrate is primarily used as a contrast agent in MRI . It enhances the visibility of internal structures, helping healthcare professionals diagnose conditions more accurately . Gadobutrol is a medicinal product used in diagnostic MRI in adults and children . It provides contrast enhancement during cranial, spinal, breast, or other investigations . Gadobutrol is particularly suited for cases where the exclusion or demonstration of additional pathology may influence the choice of therapy or patient management, for detection of very small lesions, and for visualization of tumors that do not readily take up contrast media .

Oncology Research

In cancer studies, gadobutrol monohydrate aids in visualizing tumors and assessing their response to treatment, providing critical information for developing effective therapies . In breast tissue, Gadobutrol exposes the presence and extent of malignant breast disease .

Cardiovascular Studies

The compound is employed in evaluating heart conditions through MRI, allowing for detailed imaging of cardiac structures and function, which is essential for patient management . Gadobutrol is also used in contrast-enhanced magnetic resonance angiography (CE-MRA) for the diagnosis of stroke, detection of tumor perfusion, and presence of focal cerebral ischemia .

Neurological Applications

It is used in neurological imaging to identify abnormalities in the brain, such as lesions or vascular issues, thus playing a vital role in diagnosing neurological disorders . In the central nervous system, Gadobutrol works by highlighting any areas with disrupted the blood brain barrier (BBB) and/or abnormal vascularity .

Pharmaceutical Development

Researchers utilize gadobutrol monohydrate in drug formulation studies to assess the efficacy of new therapeutic agents, ensuring they are safe and effective for patient use .

Gadobutrol-Enhanced MRI in Young Patients

Gadobutrol at a standard dose for MRI is safe in patients aged < 2 years and provides diagnostic information for multiple pathologies . A study described the first extensive observational experience of gadobutrol-enhanced MRI in patients under 2 years of age. Safety and efficacy data were collected from assessments performed according to the specific clinical requirements of each patient, following locally developed protocols . Sixty patients (28 males, 32 females) underwent 71 gadobutrol-enhanced MRI examinations, including 60 diagnostic examinations and 11 follow-up examinations (including patients with tumors) at intervals of 3 to 6 months . Patient ages at the time of the MRI scan ranged from 4 days to 22.7 months .

Mechanism of Action

Gadobutrol Monohydrate works by altering the magnetic properties of nearby water molecules, enhancing the contrast of MRI images. The gadolinium ion in the complex has a high magnetic moment, which induces local magnetic field inhomogeneities. This results in variations in the radiofrequency signal intensity, allowing for better visualization of normal and pathological tissues .

Comparison with Similar Compounds

Comparison with Similar Gadolinium-Based Contrast Agents

Gadobutrol Monohydrate is distinguished from other gadolinium-based agents by its structural, pharmacokinetic, and safety profiles. Below is a detailed comparison:

Structural and Physicochemical Properties

- Macrocyclic vs. Linear Structures : Gadobutrol’s macrocyclic design provides higher thermodynamic stability than linear agents (e.g., Gadodiamide or Gadopentetate Dimeglumine), reducing gadolinium ion release and NSF risk .

- Concentration : At 1.0 mol/L, Gadobutrol requires half the volume of standard 0.5 mol/L agents (e.g., Gadoteridol), improving patient comfort and reducing osmotic load .

- Relaxivity : Its r1 value (5.2 L/mmol⁻¹s⁻¹) exceeds that of most extracellular agents (typically 4.3–4.9 L/mmol⁻¹s⁻¹), enhancing MRI signal intensity .

Regulatory and Clinical Adoption

Gadobutrol Monohydrate is included in the European Pharmacopoeia (Ph. Eur.) and U.S. Pharmacopeia (USP), reflecting its compliance with stringent quality standards . Its clinical applications span CNS, breast, and vascular imaging, with proven efficacy in detecting BBB disruption and tumor perfusion .

Data Table: Key Properties of Gadobutrol Monohydrate vs. Typical Agents

Research Findings and Clinical Implications

- Superior Imaging Quality : A 2016 study highlighted Gadobutrol’s 1.0 mol/L concentration as advantageous in CE-MRA, enabling high-resolution imaging of cerebral ischemia and stroke .

- Environmental Safety : Disposal guidelines emphasize preventing sewage contamination, reflecting its persistence in aquatic systems .

Biological Activity

Gadobutrol monohydrate, commonly known as Gadavist or Gadovist, is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its unique properties and biological activities make it a critical tool in medical diagnostics. This article delves into the pharmacological characteristics, mechanisms of action, safety profiles, and clinical applications of gadobutrol monohydrate.

Pharmacological Profile

Chemical Composition and Structure

Gadobutrol is a non-ionic, macrocyclic compound consisting of gadolinium(III) complexed with dihydroxyhydroxymethylpropyl-tetraazacyclododecanetriacetic acid (butrol). This structure enhances its stability compared to linear GBCAs, reducing the risk of gadolinium ion release into the body .

Relaxivity

The relaxivity of gadobutrol is a critical parameter influencing its efficacy in MRI. At 37°C and a magnetic field strength of 1.5 T, gadobutrol exhibits:

- T1 relaxivity (r1) : 5.2 L/(mmol·sec)

- T2 relaxivity (r2) : 6.1 L/(mmol·sec)

These values indicate that gadobutrol effectively shortens relaxation times of protons in plasma, enhancing MRI signal intensity .

Gadobutrol enhances the contrast in MRI by altering the relaxation times of water protons in tissues. When introduced into the body, it affects:

- T1 Relaxation : The shortening of T1 times leads to increased signal intensity on T1-weighted images, crucial for visualizing lesions and abnormalities.

- T2 Relaxation : The impact on T2 times can lead to decreased signal intensity on T2-weighted images, which is useful in identifying certain pathologies .

Clinical Applications

Gadobutrol is indicated for various diagnostic purposes:

- CNS Imaging : To detect lesions and assess vascularity in both adults and pediatric patients.

- Breast Imaging : For evaluating malignant breast diseases.

- Cardiovascular Assessment : To assess myocardial perfusion and vascular diseases .

Safety and Efficacy

The GARDIAN study evaluated the safety profile of gadobutrol across over 23,000 patients. Key findings include:

- Adverse Drug Reactions (ADRs) : The overall incidence was 0.7%, with serious ADRs occurring in only 0.02% of cases. Most reactions were mild to moderate .

- Patient Demographics : The study included diverse populations with varying health conditions, including renal impairment and cardiac diseases .

Table 1: Summary of Adverse Reactions from GARDIAN Study

| Adverse Reaction | Incidence (%) |

|---|---|

| Nausea | 0.4 |

| Headache | 0.3 |

| Anaphylactoid Reaction | 0.02 |

| Serious Events | 0.02 |

Case Studies

Case Study 1: CNS Imaging

In a multicenter trial involving patients with suspected CNS lesions, gadobutrol was administered at a dose of 0.1 mmol/kg body weight. Results indicated superior diagnostic performance when compared to unenhanced images, particularly in lesion visualization and border delineation .

Case Study 2: Pediatric Use

A separate study focused on pediatric patients aged 2 to 7 years demonstrated that gadobutrol was well tolerated with no significant increase in adverse reactions compared to adult populations .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Gadobutrol Monohydrate relevant to its use as an MRI contrast agent?

Gadobutrol Monohydrate (C₁₈H₃₃GdN₄O₁₀, MW 622.73, CAS 198637-52-4) is a gadolinium-based contrast agent (GBCA) with high solubility in aqueous solutions, critical for intravenous administration. Its macrocyclic structure enhances thermodynamic stability, reducing gadolinium ion dissociation and associated toxicity risks. The compound’s high relaxivity (4.7–5.2 mM⁻¹s⁻¹ at 1.5T) ensures superior contrast enhancement in T1-weighted MRI, particularly for detecting blood-brain barrier (BBB) disruptions or abnormal vascularity in CNS and breast imaging .

Q. How should researchers design preclinical studies to evaluate Gadobutrol Monohydrate’s pharmacokinetics and biodistribution?

Preclinical protocols should include:

- Dose standardization : Use body-weight-based dosing (e.g., 0.1 mmol/kg in clinical settings) adjusted for species-specific metabolic rates.

- Imaging parameters : Optimize MRI sequences (e.g., TR/TE for T1-weighted imaging) to capture dynamic contrast enhancement.

- Tissue sampling : Collect blood, brain, liver, and kidney samples at timed intervals post-injection for ICP-MS quantification of gadolinium retention .

Q. What are the standard safety protocols for handling Gadobutrol Monohydrate in laboratory settings?

- Storage : Maintain lyophilized powder at -20°C; reconstituted solutions stored at -80°C for long-term stability.

- Waste disposal : Follow institutional guidelines for gadolinium-containing waste to prevent environmental contamination.

- In vivo studies : Monitor renal function in animal models, as gadolinium clearance is primarily renal, even though Gadobutrol shows no significant nephrotoxicity in impaired kidneys .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported gadolinium retention data for Gadobutrol Monohydrate?

Discrepancies in retention studies often arise from:

- Methodological variability : Differences in detection limits of ICP-MS vs. histochemical staining.

- Species-specific metabolism : Rodent models may overestimate retention compared to primates.

- Study duration : Short-term studies (<6 months) may miss low-level accumulation. Recommendation : Standardize protocols across labs using harmonized MRI/ICP-MS workflows and cross-validate findings with postmortem tissue analysis .

Q. What experimental designs are optimal for comparing Gadobutrol’s efficacy with other GBCAs (e.g., Gadoteridol)?

- Intraindividual comparison : Administer Gadobutrol and Gadoteridol to the same subject cohort (e.g., glioblastoma patients) using identical doses (0.1 mmol/kg) and MRI parameters.

- Quantitative enhancement analysis (QEA) : Use voxel-wise normalization and Bland-Altman plots to assess contrast homogeneity and lesion detectability. Key finding : No significant difference in net quantitative enhancement (QE) between Gadobutrol and Gadoteridol, supporting interchangeable use in clinical protocols .

Q. How can researchers optimize Gadobutrol Monohydrate formulations for novel applications (e.g., tumor perfusion studies)?

- Solubility optimization : Conduct phase-solubility studies using buffered solutions (pH 7.4) with co-solvents (e.g., PEG300) to enhance stability.

- Dosage form innovation : Develop nanoparticle-encapsulated Gadobutrol for prolonged circulation time, validated via dynamic contrast-enhanced MRI (DCE-MRI) in xenograft models .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing Gadobutrol’s safety data in heterogeneous patient populations?

- Adverse event (AE) analysis : Use Fisher’s exact test to compare AE rates (e.g., 3.5% drug-related AEs in Gadobutrol vs. comparator groups).

- Subgroup stratification : Apply multivariate logistic regression to assess confounding variables (e.g., allergy history, renal impairment) in postmarketing surveillance datasets .

Q. How should researchers address ethical and regulatory challenges in human trials involving Gadobutrol Monohydrate?

Properties

Molecular Formula |

C15H27GaN4O10 |

|---|---|

Molecular Weight |

493.12 g/mol |

IUPAC Name |

gallium;10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate;hydrate |

InChI |

InChI=1S/C15H28N4O9.Ga.H2O/c20-9-11(12(22)10-21)16-1-3-17(13(23)24)5-7-19(15(27)28)8-6-18(4-2-16)14(25)26;;/h11-12,20-22H,1-10H2,(H,23,24)(H,25,26)(H,27,28);;1H2/q;+3;/p-3 |

InChI Key |

IVQJIWZKJPNKJS-UHFFFAOYSA-K |

Canonical SMILES |

C1CN(CCN(CCN(CCN1C(CO)C(CO)O)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Ga+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.